molecular formula C12H11FN2O B3098568 6-fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one CAS No. 1338665-61-4

6-fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one

Cat. No.: B3098568
CAS No.: 1338665-61-4
M. Wt: 218.23
InChI Key: FKEZWDPXWZMVIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one is a compound belonging to the class of naphthyridines, which are nitrogen-containing heterocyclic compounds.

Preparation Methods

The synthesis of 6-fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of ionic liquids, multicomponent synthesis, metal- and nanoparticle-catalyzed synthesis, and microwave-assisted synthetic strategies have been explored for the preparation of naphthyridines . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include electrophilic and nucleophilic agents, oxidizing and reducing agents, and catalysts for cross-coupling reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to interfere with cell proliferation and induce apoptosis in cancer cells . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one can be compared with other similar compounds within the naphthyridine class. Some similar compounds include benzo[b]pyrimido[4′,5′:5,4]thieno[2,3-e][1,6]naphthyridine-8-one derivatives . These compounds share structural similarities but may exhibit different biological activities and properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Properties

IUPAC Name

6-fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c13-9-3-1-2-7-11(9)15-10-4-5-14-6-8(10)12(7)16/h1-3,14H,4-6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEZWDPXWZMVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=C(C2=O)C=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one
Reactant of Route 2
6-fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one
Reactant of Route 3
6-fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one
Reactant of Route 4
6-fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one
Reactant of Route 5
6-fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one
Reactant of Route 6
6-fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.